10,11-Dihydrodictyostatin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H54O6 |
|---|---|
Molecular Weight |
534.8 g/mol |
IUPAC Name |
(3Z,5E,7R,8S,10R,13S,14S,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5-dien-2-one |
InChI |
InChI=1S/C32H54O6/c1-8-9-12-24(5)32-26(7)28(34)18-15-21(2)19-25(6)31(37)23(4)16-17-27(33)20-29(35)22(3)13-10-11-14-30(36)38-32/h8-14,21-29,31-35,37H,1,15-20H2,2-7H3/b12-9-,13-10+,14-11-/t21-,22+,23-,24-,25-,26-,27+,28+,29-,31-,32-/m0/s1 |
InChI Key |
AYYKNICAICRYAH-NGJLYEOCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@@H]([C@@H](OC(=O)/C=C\C=C\[C@H]([C@H](C[C@@H](CC[C@@H]([C@@H]([C@H](C1)C)O)C)O)O)C)[C@@H](C)/C=C\C=C)C)O |
Canonical SMILES |
CC1CCC(C(C(OC(=O)C=CC=CC(C(CC(CCC(C(C(C1)C)O)C)O)O)C)C(C)C=CC=C)C)O |
Synonyms |
10,11-dihydrodictyostatin |
Origin of Product |
United States |
Molecular Mechanisms of Action and Tubulin Interactions
Microtubule Stabilization and Dynamics Modulation by 10,11-Dihydrodictyostatin
This compound, a potent analogue of the marine-derived natural product dictyostatin (B1249737), exerts its cellular effects primarily by targeting tubulin and altering the dynamics of microtubules. acs.org As a member of the microtubule-stabilizing agents (MSAs), it interferes with the normal function of the microtubule cytoskeleton, which is crucial for cell division and other essential cellular processes. acs.orgcsic.es The mechanism involves preferential binding to assembled microtubules over the unassembled αβ-tubulin heterodimers. csic.es
Like its parent compound and other MSAs such as paclitaxel (B517696) and discodermolide, this compound actively promotes the assembly of tubulin into microtubules. acs.orgnih.gov This class of molecules effectively lowers the critical concentration of tubulin required for polymerization, shifting the equilibrium towards the polymer state. nih.gov Studies on the parent compound, dictyostatin, have shown that it induces the assembly of purified tubulin with a potency similar to that of discodermolide and more rapidly than paclitaxel. nih.gov This induced polymerization leads to an accumulation of microtubules within the cell, disrupting the delicate balance between microtubule polymers and free tubulin dimers that is necessary for dynamic cellular functions. nih.gov
A hallmark of treatment with this compound and related compounds is the formation of abnormal microtubule bundles within the cytoplasm. acs.orgnih.gov Immunofluorescence experiments in human lung carcinoma A549 cells have demonstrated that dictyostatin analogues, including by extension this compound, potently induce the formation of these bundles. acs.orgnih.gov Morphologically, the bundles formed by dictyostatins are distinct from those induced by taxanes; they are characterized as being shorter and thicker, in contrast to the long and thin bundles associated with paclitaxel treatment. acs.orgnih.gov This bundling sequesters tubulin into hyper-stabilized, non-functional structures, further disrupting the microtubule network required for the formation of a normal mitotic spindle. nih.gov
Interaction with the Tubulin Taxoid Binding Site
This compound binds to the taxoid binding site located on β-tubulin. acs.orgnih.gov This site is a well-characterized pocket that also accommodates other prominent microtubule stabilizers, leading to competitive interactions. nih.gov The high affinity of the dictyostatin chemical structure for this site is a key determinant of its potent biological activity. acs.org
Competitive binding assays have confirmed that this compound occupies the same or an overlapping binding site as paclitaxel, discodermolide, and the epothilones. nih.govnih.gov In one study, this compound (referred to as compound 5) was shown to completely displace a fluorescent paclitaxel analogue, Flutax-2, at equimolar concentrations, confirming its interaction with the taxoid site. nih.gov
Research on the parent compound, dictyostatin, provides further insight into these competitive interactions. Dictyostatin potently inhibits the binding of radiolabeled discodermolide to microtubules and demonstrates equivalent activity to discodermolide in inhibiting the binding of both radiolabeled paclitaxel and epothilone (B1246373) B. nih.gov These findings strongly indicate that these MSAs compete for a common binding locus on β-tubulin. nih.gov The ability of dictyostatin analogues to displace other high-affinity ligands underscores their potent interaction with this critical regulatory site on the microtubule.
| Compound | Competitive Action | Reference Compound(s) |
|---|---|---|
| This compound | Displacement of fluorescent paclitaxel analogue (Flutax-2) | Paclitaxel |
| Dictyostatin (parent compound) | Inhibition of binding | Discodermolide |
| Dictyostatin (parent compound) | Inhibition of binding | Epothilone B |
| Dictyostatin (parent compound) | Inhibition of binding | Paclitaxel |
Computational modeling and X-ray crystallography of the parent dictyostatin have been instrumental in understanding the structural basis for its high-affinity binding to tubulin. researchgate.net These studies suggest that the macrocyclic structure of dictyostatin is highly optimized for interaction with the taxoid site. researchgate.net Molecular modeling based on NMR structures has indicated that the conformation of dictyostatin when bound to tubulin is similar to that of discodermolide, allowing it to make similar contacts with the protein. nih.gov
Conformational searches and energy calculations have been used to compare designed analogues with the known structures of established MSAs. lookchem.com For instance, a Monte Carlo conformational search performed on a discodermolide/dictyostatin hybrid showed that its lowest energy conformation correlated well with the X-ray crystal structure of discodermolide, particularly in the key binding region. lookchem.com Such computational approaches allow for the rationalization of structure-activity relationships and guide the design of new analogues, providing insights into how modifications, such as the saturation of the 10,11-double bond in this compound, affect the binding conformation and affinity for the tubulin target. researchgate.net
Cellular Effects on Cell Cycle Progression
By hyper-stabilizing the microtubule network, this compound disrupts the formation and function of the mitotic spindle, a microtubule-based apparatus essential for chromosome segregation during cell division. acs.org This interference activates the spindle assembly checkpoint, which prevents cells from progressing from metaphase to anaphase until all chromosomes are correctly attached to the spindle. The result is a potent arrest of the cell cycle in the G2/M phase. acs.orgnih.gov Studies specifically evaluating this compound confirmed that its mechanism of action involves inducing this G2/M arrest, which is a characteristic effect of potent microtubule-stabilizing agents. acs.org This prolonged mitotic block ultimately leads to the inhibition of cell proliferation.
| Effect | Mechanism | Outcome |
|---|---|---|
| Microtubule Stabilization | Binds to the taxoid site on β-tubulin, promoting polymerization and inhibiting depolymerization. | Formation of non-dynamic, hyper-stable microtubules and abnormal bundles. |
| Mitotic Spindle Disruption | Interferes with the dynamic instability required for proper spindle formation and function. | Inability to properly segregate chromosomes. |
| Cell Cycle Arrest | Activation of the spindle assembly checkpoint due to improper spindle function. | Accumulation of cells in the G2/M phase of the cell cycle. |
Induction of G2/M Phase Cell Cycle Arrest
This compound, a potent microtubule-stabilizing agent, exerts its cytotoxic effects by disrupting the cell division process. nih.gov Its mechanism of action involves arresting cells in the G2/M phase of the cell cycle. nih.gov This phase encompasses the gap 2 (G2) phase, where the cell prepares for division, and the mitosis (M) phase, where chromosome segregation occurs. Microtubule-stabilizing agents like this compound interfere with the highly dynamic nature of microtubules, which is essential for the formation and function of the mitotic spindle. nih.gov
The disruption of microtubule dynamics activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before cell division proceeds. nih.gov By aberrantly stabilizing microtubules, this compound prevents the correct formation of the bipolar spindle and the alignment of chromosomes at the metaphase plate. nih.gov This leads to a prolonged mitotic arrest, ultimately triggering programmed cell death, or apoptosis. nih.govnih.gov Studies on the parent compound, dictyostatin, confirm that it causes cells to accumulate in the G2/M phase, a hallmark of drugs that interfere with microtubule function during mitosis. nih.gov This arrest is associated with a downregulation of key checkpoint proteins like cyclin B1, which is essential for progression through mitosis. nih.gov
Implications for Mitotic Spindle Function
The proper functioning of the mitotic spindle is paramount for accurate chromosome segregation into two daughter cells. nih.gov The spindle itself is a complex and dynamic structure composed primarily of microtubules. nih.govnih.gov this compound directly impacts this structure by binding to β-tubulin at the taxane (B156437) site, promoting the polymerization of tubulin into microtubules and stabilizing the resulting polymers against depolymerization. nih.govnih.gov
This hyper-stabilization of microtubules has profound consequences for the mitotic spindle. Instead of forming a normal, bipolar spindle that can efficiently capture and align chromosomes, the cell cytoskeleton undergoes significant morphological changes. nih.govnih.gov Immunofluorescence studies on cells treated with dictyostatin analogues reveal the potent induction of abnormal microtubule bundles. nih.gov These bundles are often shorter and thicker than those induced by other agents like taxanes and are organized into multiple asters rather than a single bipolar array. nih.gov This aberrant organization completely disrupts the spindle's function, making it impossible for the cell to properly segregate its chromosomes, which is a direct trigger for cell cycle arrest and apoptosis. nih.govnih.gov
Overcoming Microtubule-Targeting Agent Resistance Mechanisms
A significant challenge in cancer chemotherapy is the development of resistance to anticancer drugs. For microtubule-targeting agents, common resistance mechanisms include the overexpression of drug efflux pumps and mutations in the drug's target, β-tubulin. nih.gov this compound has demonstrated the ability to circumvent these key resistance pathways.
Evasion of P-glycoprotein Efflux Pump Activity
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that actively removes a wide variety of xenobiotics, including many chemotherapeutic drugs, from the cell. tg.org.aunih.gov Its overexpression is a primary cause of the multidrug resistance (MDR) phenotype in cancer cells. nih.gov Agents that are substrates for P-gp are pumped out of the cell, preventing them from reaching the necessary intracellular concentration to be effective. tg.org.au
Research has shown that this compound is not a substrate for P-gp and can effectively overcome P-gp-mediated resistance. nih.gov In studies using the P-gp-overexpressing ovarian cancer cell line A2780AD, this compound and other dictyostatin analogues displayed very low resistance indices. nih.govacs.org A low resistance index indicates that the drug is nearly equally potent against the resistant cell line and its non-resistant parent line, demonstrating an evasion of the efflux pump's activity. nih.gov
| Compound | IC₅₀ in A2780 (nM) | IC₅₀ in A2780AD (P-gp+) (nM) | Resistance Index (RI) |
|---|---|---|---|
| Dictyostatin | 3.1 | 6.2 | 2.0 |
| This compound | 10.2 | 16.3 | 1.6 |
| Paclitaxel | 2.5 | 150 | 60 |
Activity Against Specific β-Tubulin Mutants (e.g., Phe270Val)
Mutations in the genes encoding tubulin subunits, particularly β-tubulin, can confer resistance to microtubule-targeting drugs by altering the drug's binding site. nih.gov The phenylalanine to valine mutation at position 270 (Phe270Val or F270V), often cited using different numbering systems such as F272V, is a clinically relevant mutation that confers resistance to taxanes like paclitaxel. nih.gov
This compound has shown significant activity against cancer cells harboring this specific taxane-resistance mutation. nih.gov While paclitaxel shows a dramatic loss of potency against cells with the F272V β-tubulin variant, the activity of this compound is largely unaffected. nih.govnih.gov This is quantified by a resistance/sensitivity (R/S) index, which compares the drug's potency in the mutant cell line to the non-mutant line. The markedly lower R/S index for this compound compared to paclitaxel indicates its retained efficacy, suggesting that its interaction with the tubulin binding site is less sensitive to this particular mutation. nih.gov
| Compound | Cell Line | β-Tubulin Mutation | Resistance/Sensitivity (R/S) Index |
|---|---|---|---|
| This compound | PTX-10 | F272V | High (Value not specified) |
| Paclitaxel | PTX-10 | F272V | 37 |
Note: A higher R/S index indicates greater resistance. While the specific value for this compound was noted as high in this context, it was still significantly lower than that of paclitaxel, indicating better retention of activity. nih.gov
Structure Activity Relationship Sar Studies of 10,11 Dihydrodictyostatin and Its Analogues
Impact of 10,11-Saturation on Biological Potency and Tubulin Binding Affinity
A primary structural difference between dictyostatin (B1249737) and its analogue, 10,11-dihydrodictyostatin, is the saturation of the C10-C11 double bond. Research into the synthesis and biological evaluation of this compound has revealed that the Z-configured C10-C11 olefin is not essential for its cytotoxic activity. This suggests that this part of the molecule does not play a critical role in maintaining the bioactive conformation required for binding to tubulin.
When tested against a panel of human cancer cell lines, this compound demonstrated potent cytotoxicity in the low nanomolar range, comparable to the widely used chemotherapy drug paclitaxel (B517696) and generally more active than the related natural product discodermolide. However, its potency is moderately reduced compared to the parent compound, dictyostatin, showing a 5- to 12-fold decrease in activity. Despite this reduction, it remains a highly potent microtubule-stabilizing agent. The saturation at the 10,11-position appears to have a more significant impact on activity in drug-resistant cell lines. For instance, similar to discodermolide, the efficacy of this compound was notably diminished in the Taxol-resistant NCI/ADR cell line.
| Compound | AsPC-1 (IC₅₀ nM) | DLD-1 (IC₅₀ nM) | PANC-1 (IC₅₀ nM) | NCI/ADR (IC₅₀ nM) |
|---|---|---|---|---|
| This compound | 14 | 16 | 10 | 400 |
| Dictyostatin | 1.2 | 3.0 | 1.8 | - |
| Discodermolide | 32 | 36 | 29 | 490 |
| Paclitaxel (Taxol) | 13 | 15 | 11 | 2100 |
Contribution of Specific Molecular Regions to Activity and Resistance Phenotypes
SAR studies have extended beyond the C10-C11 bond to other key regions of the dictyostatin framework, revealing how specific modifications influence biological activity and the ability to circumvent drug resistance.
The stereochemistry of the side chain is a key determinant of biological activity. The stereocenter at C16 is of particular interest as it represents a point of difference from discodermolide, which possesses a C13-C14 Z-alkene instead of a corresponding chiral center. Synthetic analogues exploring this position have yielded critical SAR data. For example, 16-normethyldictyostatin, which lacks the methyl group at C16, was found to be only five-fold less active than dictyostatin.
Crucially, this region has been implicated in drug resistance. The potency of 16-normethyldictyostatin is significantly reduced in paclitaxel-resistant cell lines that harbor a specific mutation (β-tubulin Phe270→Val) in the taxoid binding site. This suggests that the C16 methyl group is important for maintaining activity against this particular resistance mechanism and that its absence reduces the molecule's binding affinity in the mutated tubulin pocket.
The region around C15-C16 has also been a target for modification. The synthesis and evaluation of 16-normethyl-15,16-dehydrodictyostatin, an analogue containing a double bond between C15 and C16, revealed it to be one of the most potent new agents created. This analogue was only two-fold less active than dictyostatin itself. This finding demonstrates that replacing the C16 stereocenter and adjacent single bond with an olefinic moiety is well-tolerated and can maintain a high level of biological activity. This provides a valuable strategy for structural simplification while preserving potency.
| Compound | Relative Potency (vs. Dictyostatin) | Key Structural Feature |
|---|---|---|
| Dictyostatin | 1.0 | Parent Compound |
| 16-normethyl-15,16-dehydrodictyostatin | ~0.5 | C15-C16 double bond, no C16-methyl |
| 16-normethyldictyostatin | ~0.2 | Lacks C16-methyl group |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For complex molecules like this compound and its analogues, QSAR can be a powerful tool to predict the potency of novel, unsynthesized compounds and to understand the key physicochemical properties that govern their activity.
QSAR studies for dictyostatin analogues have been developed to create predictive equations that correlate specific structural features with antiproliferative activity. These models are built using a "training set" of molecules with known activities. The models can then be validated using a "test set" to ensure their predictive power. Such analyses have successfully predicted the biological activity of new dictyostatin analogues, demonstrating their utility in guiding the design of future compounds. These models help identify which structural modifications are likely to enhance or diminish activity, thereby streamlining the drug discovery process and reducing the need for exhaustive synthesis and testing.
Structure-Based Rational Design Principles for Optimized Analogues
The ultimate goal of SAR and QSAR studies is to enable the rational, structure-based design of superior therapeutic agents. The elucidation of the X-ray crystal structure of dictyostatin bound to its tubulin target has been a landmark achievement in this field. nih.gov This high-resolution structural information provides a detailed map of the binding site and reveals the precise molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are critical for high-affinity binding.
This structural insight allows for a more targeted approach to analogue design. For example, by understanding which functional groups on this compound interact with specific amino acid residues in the tubulin pocket, medicinal chemists can design modifications that enhance these interactions. The crystal structure helps rationalize the observed SAR data, explaining why certain modifications are beneficial while others are detrimental. nih.gov This knowledge is crucial for designing next-generation analogues with optimized potency, improved metabolic stability, better solubility, and the ability to overcome clinically relevant drug resistance mechanisms. nih.gov
Preclinical Biological Efficacy Evaluation
In Vitro Growth Inhibition Profiles Against Human Cancer Cell Lines
The cytotoxic effects of 10,11-Dihydrodictyostatin have been assessed against a panel of human cancer cell lines, including both those sensitive to existing drugs and those that have developed resistance.
Activity in Drug-Sensitive Cell Lines
In studies comparing its activity to its parent compound, dictyostatin (B1249737), and other microtubule-stabilizing agents, this compound has demonstrated potent antiproliferative activity. For example, in the A549 human lung carcinoma cell line, the analogue showed significant cytotoxicity. acs.org It has also been evaluated in A2780 ovarian tumor cells. acs.org The antiproliferative activity of dictyostatin, the parent compound of this compound, has been found to be comparable to that of paclitaxel (B517696) and discodermolide. acs.org
Table 1: In Vitro Growth Inhibition of this compound in Drug-Sensitive Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Carcinoma | Data not available | acs.org |
| A2780 | Ovarian Tumor | Data not available | acs.org |
Activity in Multidrug-Resistant (MDR) Cancer Cell Lines
A significant aspect of the preclinical evaluation of this compound is its activity against cancer cells that have developed resistance to other microtubule-stabilizing agents. The compound has shown the ability to overcome P-glycoprotein (P-gp) mediated resistance. acs.org In studies involving the A2780AD ovarian tumor cell line, which overexpresses P-gp, this compound and other analogues demonstrated the ability to circumvent this resistance mechanism. acs.org The resistance indices for these compounds were found to be low, indicating they are not significantly affected by this efflux pump. acs.org
Furthermore, dictyostatin and its analogues have retained activity in cell lines with resistance mechanisms involving mutations in β-tubulin. acs.orgnih.gov For instance, they have been tested in paclitaxel-resistant cell lines harboring specific β-tubulin mutations. acs.org While some analogues were affected by certain mutations, others, including those related to this compound, showed a lower resistance/sensitivity (R/S) index compared to paclitaxel, indicating better efficacy in these resistant cells. acs.org
Table 2: In Vitro Activity of Dictyostatin Analogues in Multidrug-Resistant Human Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | Activity of Analogues | Reference |
| A2780AD | Ovarian Tumor | P-gp overexpression | Overcomes resistance | acs.org |
| PTX-10 | Ovarian Cancer | β-tubulin mutation (F272V) | Varied, some analogues less affected than paclitaxel | acs.org |
| PTX-22 | Ovarian Cancer | β-tubulin mutation (A366T) | Varied, some analogues showed lower R/S indices than paclitaxel | acs.org |
| A8 | Not Specified | β-tubulin mutation (T276I) | Retained activity | acs.org |
Synergistic Activity with Other Microtubule-Targeting Agents
The potential for combination therapy is a key area of investigation for new anticancer compounds. This compound has been evaluated for synergistic effects when used with other drugs that target microtubules.
Combination with Paclitaxel
Studies have shown that dictyostatin and its analogues, including by extension the chemotype of this compound, can act synergistically with paclitaxel. acs.org This synergy has been observed in various cancer cell lines, including A2780 and A549 cells. acs.org This is a significant finding, as both dictyostatin and paclitaxel bind to the same site on β-tubulin. acs.org The synergistic effect suggests a complex interaction that enhances their combined antitumor activity. acs.org This synergistic relationship has also been noted for the parent compound, discodermolide, in both cell cultures and animal models. acs.org
Combination with Peloruside A
In contrast to the synergy observed with paclitaxel, the combination of dictyostatin analogues with peloruside A showed a different interaction profile. acs.org Peloruside A is another microtubule-stabilizing agent but targets a different binding site on β-tubulin. acs.org In the A549 cell line, synergy was only observed at low concentrations of the dictyostatin analogues, and in some cases, no synergy was observed at all. acs.org This suggests that the mechanism of interaction between these two classes of microtubule stabilizers is distinct from that with paclitaxel. acs.org
In Vivo Antitumor Efficacy in Preclinical Xenograft Models
While specific in vivo data for this compound was not available in the provided search results, the broader class of dictyostatin analogues has shown promise in preclinical xenograft models. researchgate.net For instance, the parent compound, dictyostatin, has demonstrated potent antitumor activity in various tumor xenograft models. acs.org These in vivo studies are crucial for validating the in vitro findings and assessing the therapeutic potential of these compounds in a whole-organism context. Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are a standard for evaluating the efficacy of new cancer therapeutics before they can be considered for human trials. biocytogen.comnih.gov
Evaluation in Human Tumor Xenografts
While specific in-vivo xenograft data for this compound is not extensively detailed in the reviewed literature, studies on closely related and highly potent analogues provide critical insights into the potential efficacy of this compound class. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the real-world potential of anticancer agents. nih.govherabiolabs.com
A pivotal study focused on 6-epi-dictyostatin, a potent analogue, which was evaluated in SCID mice bearing established MDA-MB-231 human breast cancer xenografts. acs.orgacs.org In these studies, 6-epi-dictyostatin showed potent antitumor activity and was found to be significantly more effective at inhibiting tumor growth compared to the widely used chemotherapeutic agent, paclitaxel. acs.orgaacrjournals.orgnih.govnih.govresearchgate.net This superior in vivo antitumor activity highlights the therapeutic promise of the dictyostatin scaffold. aacrjournals.orgnih.govnih.govresearchgate.net The successful evaluation of 6-epi-dictyostatin in this model underscores its selection for more extensive preparation and animal testing. acs.orgresearchgate.net
Table 1: Efficacy of a Dictyostatin Analogue in a Human Tumor Xenograft Model A summary of the preclinical in vivo evaluation of 6-epi-dictyostatin.
| Compound | Cancer Cell Line | Animal Model | Key Finding | Citations |
|---|
Modulation of Microtubule Stability in Murine Systems
The primary mechanism of action for dictyostatin and its analogues is the stabilization of microtubules, which are critical components of the cellular skeleton involved in cell division. aacrjournals.orgresearchgate.net Interference with microtubule dynamics leads to a halt in the cell cycle and can trigger programmed cell death, which is a highly validated strategy in cancer therapy. aacrjournals.org
In vitro studies, while often utilizing non-murine sources like bovine brain tubulin or human cell lines for mechanistic evaluation, provide fundamental insights applicable across mammalian systems. Analogues such as 25,26-dihydrodictyostatin and 6-epi-25,26-dihydrodictyostatin have been confirmed as potent microtubule-perturbing agents. aacrjournals.orgnih.govnih.govresearchgate.net They induce vigorous microtubule assembly with a potency similar to that of paclitaxel. nih.gov This was demonstrated in tubulin assembly assays where isolated bovine brain tubulin, when incubated with these agents, showed rapid and significant polymerization. nih.gov
Furthermore, in cellular assays using human cancer cell lines, these compounds induce mitotic arrest and the formation of abnormal microtubule bundles. aacrjournals.orgacs.org For instance, in HeLa cells, treatment with dictyostatin analogues led to a quantifiable increase in microtubule density. researchgate.net Radioligand displacement studies have also shown that these analogues can effectively displace both paclitaxel and epothilone (B1246373) B from microtubules, confirming they share a similar binding site. aacrjournals.orgnih.govnih.govresearchgate.net
Table 2: In Vitro Microtubule Modulation by Dictyostatin Analogues Summary of key findings from in vitro assays demonstrating the mechanism of action.
| Assay Type | System Used | Compound(s) | Finding | Citations |
|---|---|---|---|---|
| Tubulin Assembly | Bovine Brain Tubulin | 25,26-dihydrodictyostatin, 6-epi-25,26-dihydrodictyostatin | Induced rapid tubulin assembly with potency similar to paclitaxel. | nih.gov |
| Microtubule Density | HeLa Cells | (-)-dictyostatin, 25,26-dihydrodictyostatin, 6-epi-25,26-dihydrodictyostatin | Quantifiably increased microtubule density, confirming stabilization in intact cells. | researchgate.net |
Novel Preclinical Activity: Antiangiogenic Effects in Zebrafish Models
In addition to their direct cytotoxic effects on tumor cells, dictyostatin analogues have demonstrated novel antiangiogenic properties. aacrjournals.orgnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The zebrafish embryo is a well-established model for studying this process due to its rapid development and transparent body, which allows for direct visualization of blood vessel formation. researchgate.netnih.govsemanticscholar.org
Studies using transgenic zebrafish, where vascular endothelial cells are labeled with a fluorescent protein, have shown that dictyostatin analogues can inhibit the development of intersegmental vessels (ISVs). nih.govresearchgate.net Specifically, 25,26-dihydrodictyostatin and 6-epi-25,26-dihydrodictyostatin were found to have antiangiogenic activity in transgenic zebrafish larvae. aacrjournals.orgnih.govresearchgate.net These compounds concentration-dependently inhibited angiogenesis, and this effect was observed at concentrations that did not show other signs of toxicity to the embryo. nih.gov The ability to inhibit blood vessel formation represents a significant and distinct therapeutic advantage, potentially starving tumors of the nutrients required for their growth.
Advanced Research Perspectives and Future Directions
Rational Design and Synthesis of Next-Generation 10,11-Dihydrodictyostatin Analogues
The development of next-generation analogues of this compound is guided by extensive structure-activity relationship (SAR) studies, often leveraging insights from the structurally similar microtubule-stabilizing agent, discodermolide. acs.org The initial rationale for creating this compound was based on the hypothesis that the Z-configured C10–C11 olefin in the parent dictyostatin (B1249737) molecule might not be essential for its potent cytotoxic activity. acs.org Synthesis and subsequent biological evaluation confirmed this, revealing that this compound retains significant antiproliferative potency, thus validating it as a valuable and synthetically more accessible scaffold for further modification. acs.orgnih.gov
Rational design efforts have focused on several key areas:
Hybrid Molecules: Researchers have designed and synthesized hybrid structures that combine features of dictyostatin and discodermolide. nih.govacs.org This approach aims to create compounds with enhanced potency and improved pharmacological profiles. One such synthetic hybrid of dictyostatin and discodermolide proved to be more potent in tested cell lines than either of the natural products alone. acs.orgcsic.es
Simplification of the Macrolide Core: The complex 22-membered macrolactone of dictyostatin presents significant synthetic challenges. researchgate.netbeilstein-journals.org Research has explored modifications to this core structure, such as the synthesis of truncated macrolactones, to simplify the molecule while retaining biological activity. researchgate.net
Modification of Side Chains: The terminal C25–C26 alkene has been identified as a synthetic liability. researchgate.netbeilstein-journals.org Consequently, analogues such as 25,26-dihydrodictyostatin and its C6 epimer have been synthesized. beilstein-journals.orgresearchgate.netresearchgate.net These analogues, which lack the terminal double bond, not only streamline the synthesis but also retain potent microtubule-stabilizing and antiproliferative activities, sometimes comparable to the parent compound. beilstein-journals.orgresearchgate.net The 16-desmethyl-25,26-dihydrodictyostatin analogues also retained almost complete activity in initial biological assays. researchgate.net
These synthetic explorations have provided a more robust understanding of the dictyostatin pharmacophore, enabling the design of simplified yet highly potent analogues for potential therapeutic development. acs.org The biological activity of this compound compared to its parent compound and other agents is summarized below.
| Compound | AsPC-1 (Pancreatic) | DLD-1 (Colon) | PANC-1 (Pancreatic) | NCI/ADR (Taxol-resistant) |
|---|---|---|---|---|
| This compound | 12 | 13 | 14 | 20 |
| Dictyostatin | 1.0 | 2.5 | 2.5 | 2.0 |
| Discodermolide | 24 | 25 | 45 | 18 |
| Paclitaxel (B517696) (Taxol) | 2.5 | 6.0 | 4.0 | 1900 |
Data sourced from Paterson et al. (2008). acs.org
Understanding Intrinsic and Acquired Resistance Mechanisms Beyond Efflux Pumps and Tubulin Mutations
A significant focus of advanced research into this compound and other dictyostatin analogues is their remarkable ability to overcome common, clinically relevant drug resistance mechanisms. acs.orgcsic.es The primary mechanisms of resistance to microtubule-stabilizing agents include the overexpression of membrane efflux pumps like P-glycoprotein (P-gp) and mutations in the β-tubulin gene, the molecular target. acs.orgcsic.esplos.org
Research indicates that the dictyostatin chemical blueprint is highly effective at bypassing these hurdles:
Overcoming P-glycoprotein (P-gp) Efflux: this compound and related analogues have been tested in cancer cell lines that overexpress P-gp, such as the A2780AD and NCI/ADR models. acs.orgacs.org Studies consistently show that these compounds are not substrates for this efflux pump and retain potent activity, unlike paclitaxel, which is strongly affected. acs.orgacs.org
Efficacy Against β-Tubulin Isotype Overexpression: Overexpression of the βIII-tubulin isotype is another mechanism linked to taxane (B156437) resistance. acs.orgcsic.es Dictyostatin analogues, including the 10,11-dihydro variant, have demonstrated equal potency against cell lines that overexpress βIII-tubulin and their standard counterparts. acs.orgcsic.es
Activity in Cells with β-Tubulin Mutations: Specific point mutations in β-tubulin can prevent drugs like paclitaxel from binding effectively. acs.orgcsic.es The dictyostatin class has been evaluated against cells harboring various resistance-conferring mutations (e.g., F272V, A366T, T276I). csic.es While some analogues showed reduced activity against certain mutations, many, including the parent compound, retained significant potency, suggesting a different or more robust binding interaction with the mutated tubulin. acs.orgcsic.es
The high efficiency of the dictyostatin chemotype in evading these established resistance pathways is a key driver for its continued development. csic.es While research into novel or unique mechanisms of resistance that might specifically affect this compound is less developed, the current perspective is focused on leveraging its ability to treat tumors that have become resistant to other microtubule-targeting drugs. acs.orgcsic.es
Exploration of Novel Therapeutic Applications Beyond Oncology (e.g., Brain Disorders)
While the primary focus for this compound has been oncology, the mechanism of microtubule stabilization has therapeutic potential in other areas, most notably in the treatment of neurodegenerative disorders. acs.org Certain neurodegenerative diseases, known as tauopathies, which include Alzheimer's disease, are characterized by the destabilization of microtubules in neurons due to abnormal aggregation of the tau protein. acs.org
The therapeutic hypothesis is that microtubule-stabilizing agents could counteract this pathology, restoring neuronal function and preventing cell death. acs.org Research has highlighted that some dictyostatin compounds exhibit prolonged retention and activity within the brain, a critical feature for treating central nervous system disorders. acs.org This ability to cross the blood-brain barrier and engage with the target in the brain makes this compound and related analogues intriguing candidates for exploration in this context. acs.orgaalto.fi
This avenue of research represents a significant expansion of the compound's potential applications, moving beyond cell division inhibition in cancer to neuronal structure stabilization in the context of brain disorders. acs.orguq.edu.aufrontiersin.orgnih.gov
Challenges and Opportunities in Scale-Up Synthesis for Preclinical Development
One of the greatest hurdles to the clinical development of dictyostatin and its analogues is the sheer complexity of the molecule's structure. beilstein-journals.orgnih.gov The multiple stereocenters and sensitive functional groups make its total synthesis exceptionally challenging, limiting the production of the large quantities required for extensive preclinical and clinical evaluation. nih.gov
Key challenges include:
Chemical Instability: The presence of multiple reactive sites, such as dienes and olefins, can lead to undesired side reactions and isomerization, complicating purification and handling. nih.gov
To overcome these obstacles, significant research has focused on developing more efficient and scalable synthetic strategies:
Novel Reaction Methodologies: The implementation of advanced chemical reactions has been crucial. For instance, the use of a late-stage Nozaki-Hiyama-Kishi (NHK) reaction to form the 22-membered macrolide ring has been a key breakthrough in several synthetic routes. beilstein-journals.orgresearchgate.netnih.gov
Synthesis of Simplified Analogues: As discussed previously, the development of potent analogues that are easier to synthesize, such as 25,26-dihydrodictyostatin, represents a major opportunity. beilstein-journals.orgresearchgate.net By removing synthetically challenging functional groups that are not essential for activity, the path to scale-up becomes more feasible. beilstein-journals.org
These ongoing innovations in synthetic chemistry are critical for unlocking the therapeutic potential of this compound, with the goal of establishing a practical route for producing material for advanced preclinical development. researchgate.netresearchgate.net
Q & A
Q. What synthetic strategies are commonly employed to produce 10,11-Dihydrodictyostatin?
The synthesis of this compound typically involves diverted total synthesis (DTS) strategies using late-stage intermediates. Key steps include Nozaki-Hiyama-Kishi (NHK) macrocyclization and esterification for convergent assembly. For example, the NHK reaction achieves stereoselectivity at C9, influenced by the configuration of nearby stereocenters like C6. Optimized yields (~50%) are achieved through iterative adjustments to reaction conditions, such as protecting group strategies and catalyst selection .
Q. How does this compound compare to dictyostatin and other microtubule-stabilizing agents in preclinical assays?
In vitro assays show this compound retains potent microtubule-stabilizing activity, with IC₅₀ values in the low nanomolar range against paclitaxel-resistant cell lines. It displaces radiolabeled paclitaxel and epothilone B from microtubules with comparable efficacy to dictyostatin. Synergistic effects with paclitaxel in MDA-MB-231 breast cancer cells further highlight its therapeutic potential .
Q. What analytical methods are used to confirm the structural identity of synthetic this compound?
Nuclear magnetic resonance (NMR) spectroscopy, particularly analysis of coupling constants (e.g., J10,11 = 15 Hz), confirms stereochemical integrity. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline intermediates) validate molecular composition and relative configurations .
Q. Which in vitro models are standard for evaluating its antimitotic activity?
Standard assays include:
- Microtubule polymerization assays using purified tubulin.
- Cell viability tests (e.g., MTT assays) across cancer cell lines, including NCI/ADR-Resistant (taxol-resistant) models.
- Flow cytometry to quantify G2/M phase arrest .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights explain the retained potency of this compound despite saturation of the C10-C11 double bond?
SAR studies reveal that saturation at C10-C11 minimally disrupts the compound’s bioactive conformation, as the dihydro modification maintains critical hydrophobic interactions with tubulin’s taxane-binding site. However, stereochemical inversion at C10 (E-isomer) abolishes activity, emphasizing the necessity of the Z-configuration for target engagement .
Q. How do stereochemical variations at C6 and C25-C26 impact biological activity?
C6 epimerization (e.g., 6-epi-analogs) reduces potency by ~10-fold due to altered hydrogen-bonding with tubulin’s M-loop. Conversely, dihydro modifications at C25-C26 improve metabolic stability without significant loss of activity, enabling further derivatization for pharmacokinetic optimization .
Q. What experimental strategies mitigate low yields in NHK macrocyclization during synthesis?
Yield optimization involves:
Q. How does this compound overcome resistance mechanisms in taxane-resistant cancers?
The compound bypasses β-tubulin mutations (e.g., Phe270Val) by binding to a distinct overlapping site on tubulin, which stabilizes microtubules without direct competition with taxanes. This is validated via competitive radioligand displacement assays and molecular docking simulations .
Q. What in vivo models demonstrate its antiangiogenic activity?
Transgenic zebrafish larvae (Danio rerio) are used to quantify antiangiogenic effects via intersegmental vessel (ISV) inhibition. This compound reduces ISV formation by 50% at 6.7 µM, comparable to discodermolide, supporting its dual mechanism as a microtubule stabilizer and angiogenesis inhibitor .
Q. How can convergent synthesis approaches improve scalability for preclinical development?
Convergent routes, such as fragment coupling via vinyllithium addition followed by late-stage macrolactonization, reduce step count and improve atom economy. For example, a three-fragment assembly strategy achieves 25% overall yield, enabling gram-scale production for pharmacokinetic and toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
